[1,2,4]triazolo[1,5-a]pyrimidin-2-yl(4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)methanone
Description
[1,2,4]Triazolo[1,5-a]pyrimidin-2-yl(4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)methanone is a heterocyclic compound featuring a triazolopyrimidine core fused with a piperazine moiety modified by a sulfone-containing tetrahydrothiopyran group. This structure combines pharmacophoric elements known for diverse biological activities, including kinase inhibition and antiproliferative effects . The triazolopyrimidine scaffold is widely explored due to its structural resemblance to purine bases, enabling interactions with biological targets such as tubulin and nucleotide-binding enzymes . The piperazine-tetrahydrothiopyran sulfone substituent enhances solubility and metabolic stability, critical for drug-like properties .
Properties
IUPAC Name |
[4-(1,1-dioxothian-4-yl)piperazin-1-yl]-([1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N6O3S/c22-14(13-17-15-16-4-1-5-21(15)18-13)20-8-6-19(7-9-20)12-2-10-25(23,24)11-3-12/h1,4-5,12H,2-3,6-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPYBRPJCYSMLMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCC1N2CCN(CC2)C(=O)C3=NN4C=CC=NC4=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound, also known as 4-(4-{[1,2,4]triazolo[1,5-a]pyrimidine-2-carbonyl}piperazin-1-yl)-1lambda6-thiane-1,1-dione, are enzymes involved in various biochemical pathways. These enzymes play crucial roles in the metabolism of cells and are sensitive to inhibition by this compound.
Mode of Action
The compound interacts with its targets by binding to them, resulting in inhibition of their activity. This interaction is slow and tight-binding, and it can be readily dissociated by gel filtration. The compound’s inhibitory activity shows little variation across different plant sources, suggesting that its mode of action is consistent.
Biochemical Pathways
The compound affects the biochemical pathways involving the enzymes it targets. The inhibition of these enzymes disrupts the normal functioning of these pathways, leading to changes in the metabolism of cells. The compound’s action on these pathways is modulated by uptake, translocation, and metabolism.
Pharmacokinetics
The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties are key to its bioavailability. The compound’s inhibitory activity shows little variation across different plant sources, suggesting that uptake, translocation, and metabolism play key roles in modulating its herbicidal activity.
Result of Action
The result of the compound’s action is the disruption of normal cellular metabolism. This disruption leads to changes in the growth and development of cells, which can have various effects depending on the specific cells and organisms involved.
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s ability to bind to its targets and inhibit their activity. These factors can also affect the compound’s ADME properties, thereby influencing its bioavailability.
Biochemical Analysis
Biochemical Properties
Compounds in the 1,2,4-triazolo[1,5-a]pyrimidine class have been reported to exhibit numerous activities, including acting as RORγt inverse agonists, PHD-1, JAK1, and JAK2 inhibitors. These compounds interact with various enzymes and proteins, influencing biochemical reactions.
Biological Activity
The compound [1,2,4]triazolo[1,5-a]pyrimidin-2-yl(4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)methanone is a novel chemical entity that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the biological activity of this compound through various studies, highlighting its efficacy against cancer cell lines and its mechanism of action.
Chemical Structure
The compound can be described by the following structural formula:
Anticancer Properties
Recent studies have demonstrated that derivatives of [1,2,4]triazolo[1,5-a]pyrimidine exhibit significant antiproliferative activity against various cancer cell lines. For instance, a series of compounds related to this structure were synthesized and tested for their effects on human cancer cell lines such as MGC-803 (gastric cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer).
Key Findings:
- Compound H12 : Exhibited IC50 values of 9.47 µM against MGC-803, 9.58 µM against HCT-116, and 13.1 µM against MCF-7, outperforming the standard drug 5-Fluorouracil (5-Fu) in terms of potency .
- Mechanism of Action : Compound H12 was found to inhibit the ERK signaling pathway, leading to decreased phosphorylation levels of key proteins involved in cell proliferation and survival (ERK1/2, c-Raf, MEK1/2, AKT). It also induced apoptosis and caused G2/M phase arrest in MGC-803 cells .
Table 1: Antiproliferative Activity of Selected Compounds
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| H12 | MGC-803 | 9.47 | ERK pathway inhibition |
| H12 | HCT-116 | 9.58 | ERK pathway inhibition |
| H12 | MCF-7 | 13.1 | ERK pathway inhibition |
Antimicrobial Properties
In addition to anticancer activity, compounds based on the [1,2,4]triazolo[1,5-a]pyrimidine scaffold have shown promising antibacterial and antifungal activities. Research indicates that these compounds can effectively inhibit the growth of various pathogenic bacteria and fungi.
Example Studies:
- Triazolethione Derivatives : A study highlighted the cytotoxic effects of triazolethione derivatives against human malignant cell lines (MCF-7 and Bel-7402), showcasing their potential as anticancer agents while also exhibiting antibacterial properties .
Case Study 1: Synthesis and Evaluation
A recent investigation focused on synthesizing novel [1,2,4]triazolo[1,5-a]pyrimidine derivatives combined with piperazine moieties. The synthesized compounds were screened for their biological activities against several cancer cell lines and showed significant cytotoxicity compared to standard treatments.
Case Study 2: Mechanistic Insights
Another study explored the molecular mechanisms underlying the anticancer effects of these compounds. It was found that certain derivatives could disrupt tubulin polymerization and induce apoptosis in cancer cells through intrinsic pathways involving mitochondrial dysfunction .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Scaffolds
Triazolopyrimidine Derivatives :
- 2-Amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide (Yang et al., 2019): This derivative replaces the methanone-piperazine group with a carboxamide, reducing lipophilicity. It exhibits potent antiproliferative activity (IC₅₀ = 0.8–2.3 µM) against cancer cell lines by targeting tubulin polymerization .
- Pyrazolo[1,5-a]pyrimidines (): These lack the triazole ring but share a fused pyrimidine core. They are synthesized via cyclocondensation of enolates with amines and show moderate antimicrobial activity .
Piperazine-Linked Analogues :
- 1,3-Di-[4-(pyrimidin-2-yl)piperazinemethyl]-2-thioxoimidazo[4,5-b]pyridine ():
Features a pyrimidine-piperazine linkage but replaces the triazolopyrimidine core with an imidazopyridine-thione. This compound’s bioactivity is uncharacterized, but its synthesis highlights the versatility of piperazine in modulating solubility . - Thiophen-2-yl(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone (): Substitutes the triazolopyrimidine with a thiophene ring, demonstrating the role of electron-deficient aryl groups in enhancing receptor binding affinity .
Substituent Modifications
Sulfone-Containing Derivatives :
The tetrahydrothiopyran sulfone group in the target compound distinguishes it from analogues like 5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidine (), which lacks the sulfone moiety. Sulfonation improves metabolic stability and hydrogen-bonding capacity, critical for pharmacokinetics .
Heteroatom Variations :
- 1,3,4-Thiadiazole-Triazolo[1,5-a]pyrimidine Hybrids ():
These incorporate sulfur-rich thiadiazole rings, enhancing electrophilic reactivity but reducing aqueous solubility compared to the target compound’s piperazine-sulfone system .
Key Structural Data
| Compound Class | Core Structure | Key Substituents | Bioactivity Highlights |
|---|---|---|---|
| Target Compound | Triazolopyrimidine | Piperazine-tetrahydrothiopyran sulfone | Tubulin inhibition (hypothesized) |
| 2-Amino-triazolo-pyrimidine | Triazolopyrimidine | Carboxamide | Antiproliferative (IC₅₀ < 3 µM) |
| Pyrazolo[1,5-a]pyrimidines | Pyrazolopyrimidine | Methyl/phenyl groups | Antimicrobial (MIC = 8–32 µg/mL) |
| Thiophene-piperazine hybrids | Thiophene-methanone | Trifluoromethylphenyl | Serotonin receptor modulation |
Q & A
Q. What are the key synthetic strategies for constructing the [1,2,4]triazolo[1,5-a]pyrimidine core in this compound?
- Methodological Answer : The core can be synthesized via multi-component reactions using 3-amino-1,2,4-triazole, aldehydes, and ethyl 3-oxohexanoate under catalytic conditions (e.g., dimethylformamide) in a fused state or solvent mixtures (ethanol/water). This approach avoids harsh conditions and enables high yields . Alternative routes involve cyclocondensation of heterocyclic amines with 1,3-dicarbonyl derivatives, as demonstrated in pyrazolo[1,5-a]pyrimidine syntheses . For the piperazine-sulfone substituent, coupling reactions (e.g., amidation or nucleophilic substitution) using dichloromethane or DMF as solvents are common, with careful control of stoichiometry to avoid side products .
Q. How can researchers verify the structural integrity of [1,2,4]triazolo[1,5-a]pyrimidine derivatives?
- Methodological Answer : Combine elemental analysis (C, H, N content) with spectral characterization:
- FT-IR : Confirm functional groups (e.g., C=O at ~1700 cm⁻¹, triazole ring vibrations at ~1500 cm⁻¹) .
- NMR : Use - and -NMR to resolve aromatic protons (δ 7.0–9.0 ppm) and carbonyl carbons (δ 160–180 ppm) .
- X-ray crystallography : Resolve bond lengths and angles (e.g., planar triazolopyrimidine core with dihedral angles <60° between substituents) .
Q. What solvents and reaction conditions optimize the introduction of the piperazine-sulfone moiety?
- Methodological Answer :
- Solvents : Dichloromethane (for nucleophilic substitutions) or ethanol (for reflux conditions) are preferred due to their polarity and inertness .
- Catalysts : Palladium on carbon (for cross-couplings) or copper iodide (for Ullmann-type reactions) enhance piperazine-aryl bond formation .
- Temperature : Moderate heating (60–80°C) minimizes decomposition of the sulfone group while ensuring reactivity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies evaluate the thiopyran-sulfone moiety's biological impact?
- Methodological Answer :
-
Systematic substitution : Synthesize analogs with varying sulfone substituents (e.g., replacing thiopyran with cyclohexane or altering sulfone oxidation states).
-
Biological assays : Test against targets like kinases or GPCRs, comparing IC values. For example, halogenated analogs (e.g., 4-chlorophenyl) show enhanced receptor affinity due to hydrophobic interactions .
-
Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding poses of the sulfone group in enzyme active sites .
Analog Structural Modification Biological Activity Reference 3-Ethyl-6-methyl-[1,2,3]triazolo[4,5-d]pyrimidine Triazole-pyrimidine core Antitumor (IC = 2.1 μM) PKI-402 Morpholine substituent Anticancer (EGFR inhibition)
Q. What advanced analytical techniques resolve crystallographic ambiguities in triazolopyrimidine derivatives?
- Methodological Answer :
- High-resolution X-ray diffraction : Refine crystal structures using SHELX or OLEX2 software, focusing on hydrogen bonding (e.g., N–H···O interactions at 2.8–3.0 Å) and thermal displacement parameters .
- Solid-state NMR : Resolve chemical shifts to distinguish tautomeric forms of the triazole ring .
- Dynamic light scattering (DLS) : Assess polymorphism in recrystallized samples, which can affect bioavailability .
Q. How should researchers address contradictions in biological activity data between in vitro and in vivo models?
- Methodological Answer :
- Pharmacokinetic profiling : Measure plasma half-life and metabolic stability (e.g., liver microsome assays) to identify rapid clearance or prodrug activation .
- Dose-response calibration : Use randomized block designs with split-split plots (e.g., 4 replicates, 5 plants/group) to account for biological variability .
- Mechanistic studies : Compare in vitro target inhibition (e.g., enzyme assays) with in vivo efficacy (e.g., tumor xenograft models) to isolate off-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
